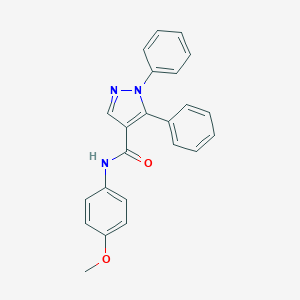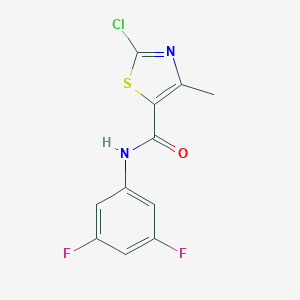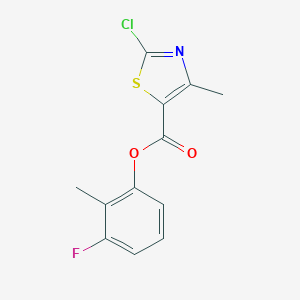![molecular formula C17H9ClF4N4S B287440 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
科学研究应用
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various areas of scientific research. Some of the most notable applications include:
1. Anticancer Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticancer activity against various types of cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
2. Antimicrobial Activity: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit potent antimicrobial activity against a wide range of pathogenic microorganisms. This compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
3. Anti-inflammatory Activity: Several studies have shown that 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the development of novel anti-inflammatory drugs.
作用机制
Further studies are needed to fully understand the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interactions with specific molecular targets in cells.
4. Study of Toxicity: Further studies are needed to investigate the toxicity of this compound at different concentrations and in different cell types.
Conclusion:
In conclusion, 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various areas of scientific research.
实验室实验的优点和局限性
The use of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments has several advantages and limitations. Some of the most notable advantages include:
1. Potent Pharmacological Effects: This compound exhibits potent pharmacological effects, making it a valuable tool for studying various biological processes.
2. Versatility: 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used to study a wide range of biological processes, including cell proliferation, apoptosis, and inflammation.
Some of the limitations of using this compound in lab experiments include:
1. Cost: The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be expensive, making it difficult for researchers with limited funding to use this compound in their experiments.
2. Toxicity: This compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of the most notable future directions include:
1. Development of Novel Anticancer Drugs: The potent anticancer activity of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for the development of novel anticancer drugs.
2. Development of Novel Antibiotics: The potent antimicrobial activity of this compound also makes it a potential candidate for the development of novel antibiotics.
3. Study of
合成方法
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the most common methods involves the reaction of 2-chloro-6-fluorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate followed by the reaction with 3-amino-5-mercapto-1,2,4-triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
属性
产品名称 |
6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C17H9ClF4N4S |
分子量 |
412.8 g/mol |
IUPAC 名称 |
6-[(2-chloro-6-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClF4N4S/c18-12-5-2-6-13(19)11(12)8-14-25-26-15(23-24-16(26)27-14)9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2 |
InChI 键 |
XXKNUISHARIIAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)





